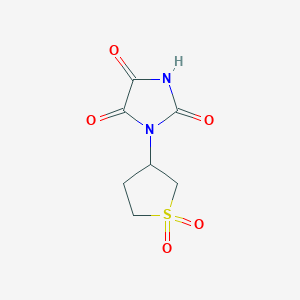![molecular formula C15H13BrN2S B2490215 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 325778-80-1](/img/structure/B2490215.png)
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-bromo-imidazo[1,2-a]pyridines, including compounds similar to "3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine," often involves copper-mediated aerobic oxidative coupling processes. This method allows for the conversion of pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines under mild conditions, accommodating a variety of functional groups (Zhou et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. Recent studies have confirmed the structures of related compounds, providing insights into their molecular geometries and the spatial arrangement of atoms within the molecule (Jabri et al., 2023).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines, including our compound of interest, participate in a range of chemical reactions. These reactions are pivotal for their transformation into various derivatives with potential biological activities. For instance, the bromination of 2-aryl(imidazo[1,2-a]pyridines) leads to the replacement of the hydrogen atom in the 3-position, demonstrating regiospecific reactivity (Godovikova & Gol'dfarb, 1965).
Wissenschaftliche Forschungsanwendungen
KOH-mediated Intramolecular Amidation and Sulfenylation
Pandey et al. (2020) describe a KOH-mediated method for synthesizing 3-(arylthio)imidazo[1,2-a]pyridin-2-ols, which involves the reaction of 2-aminopyridinium bromides with aryl thiols. This method produces a range of 3-(arylthio)imidazo[1,2-a]pyridin-2-ols with moderate to excellent yields (56–95%) and demonstrates excellent functional group tolerance. The method's utility is further emphasized by gram-scale reactions and the preparation of 2-aryl-3-(p-tolylthio)imidazo[1,2-a]pyridines from 3-(p-tolylthio)imidazo[1,2-a]pyridin-2-ol (Pandey et al., 2020).
Synthesis from Pyridines and Enamides
Copper-Mediated Aerobic Oxidative Synthesis
Zhou et al. (2016) developed a one-pot method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, using a copper-mediated aerobic oxidative coupling. This method is characterized by its tolerance to various functional groups and its ability to produce a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).
Corrosion Inhibition
Corrosion Inhibition for Carbon Steel
Kubba and Al-Joborry (2020) investigated the use of a newly synthesized derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline media. Their studies, which included potentiometric polarization measurements and quantum mechanical methods, indicated that the compound follows the Langmuir adsorption isotherm and supports a physical adsorption mechanism. Additionally, SEM and AFM techniques were used to study the surface changes of the carbon steel (Kubba & Al-Joborry, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity againstS. pneumoniae . The targets could be proteins or enzymes essential for the survival and proliferation of the bacteria.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein-protein interactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have shown pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various factors such as temperature, ph, and the presence of catalysts .
Eigenschaften
IUPAC Name |
3-bromo-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSDNAYDISKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)



![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)
![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)
